molecular formula C17H20ClN3O6S B6525482 ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate CAS No. 919670-62-5

ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate

Cat. No.: B6525482
CAS No.: 919670-62-5
M. Wt: 429.9 g/mol
InChI Key: GAUBWARTOGGEKE-UHFFFAOYSA-N
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Description

Ethyl 4-[2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate is a piperazine-based compound featuring a benzoyl group substituted with a 2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) moiety. The thiazolidinone trioxide (1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) group introduces sulfone functionalities, which are known to influence electronic properties and biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

ethyl 4-[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O6S/c1-2-27-17(24)20-8-6-19(7-9-20)16(23)13-11-12(3-4-14(13)18)21-15(22)5-10-28(21,25)26/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUBWARTOGGEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound is compared to structurally related piperazine derivatives (Table 1). Key differences lie in the substituents on the benzoyl group and the ester moiety.

Table 1: Structural Comparison of Piperazine Carboxylates
Compound Name (CAS/Reference) Substituent on Benzoyl/Piperazine Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound 2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl ~450 (estimated) Ethyl ester, sulfone groups Antimicrobial, enzyme inhibition
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (904262-97-1) 5-chloroindole-2-carbonyl ~400 Indole carbonyl, ethyl ester Neuropharmacology (speculative)
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-triazolo[1,2,4]pyrimidin-7-yl]piperazine-1-carboxylate (937601-92-8) 4-chlorophenyl-triazolopyrimidine ~450 Triazole ring, chlorophenyl Kinase inhibition (speculative)
Ethyl 4-tosylpiperazine-1-carboxylate (Synonyms in ) Tosyl (4-methylphenylsulfonyl) ~368 Tosyl group, ethyl ester Intermediate in organic synthesis

Physicochemical Properties

  • Solubility: Sulfone groups may improve aqueous solubility relative to nonpolar substituents like chlorophenyl ().

Stability and Reactivity

  • The ethyl ester in the target compound is more hydrolytically labile than tert-butyl esters (), which may affect shelf-life.
  • Sulfone groups in the thiazolidinone trioxide enhance oxidative stability compared to thioether-containing analogues.

Pharmacological Potential

  • Piperazine derivatives with sulfone groups (e.g., ) show promise as efflux pump inhibitors in antibacterial research .
  • The target compound’s unique structure positions it for exploration in neglected tropical diseases, given the role of thiazolidinones in antiparasitic agents .

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